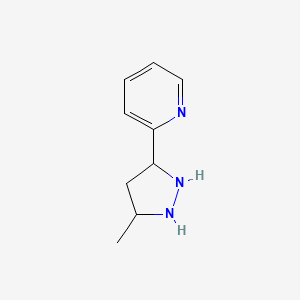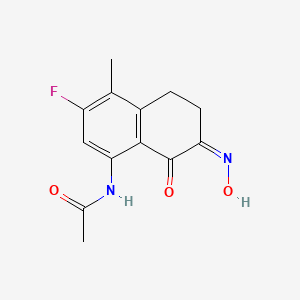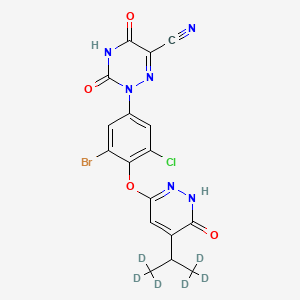
2-(5-Methylpyrazolidin-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloropyridine with 3,5-dimethylpyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of reduced pyrazole derivatives .
Applications De Recherche Scientifique
2-(5-Methyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- 2-(1H-Pyrazol-3-yl)pyridine
- 2,6-Bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine
Uniqueness
2-(5-Methyl-1H-pyrazol-3-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position of the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H13N3 |
|---|---|
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
2-(5-methylpyrazolidin-3-yl)pyridine |
InChI |
InChI=1S/C9H13N3/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h2-5,7,9,11-12H,6H2,1H3 |
Clé InChI |
UVEBFWHJLLGOCP-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(NN1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-ethoxy-N-[1-[3-(methylamino)phenyl]ethyl]-5-(2-methylpropanoylamino)benzamide](/img/structure/B15136216.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B15136226.png)




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)



![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
